molecular formula C17H13N5O3 B1423685 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione CAS No. 1232799-90-4

1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione

Cat. No. B1423685
M. Wt: 335.32 g/mol
InChI Key: UEPULRABDAKTHD-UHFFFAOYSA-N
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Description

The compound “1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are often determined by UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase .

Scientific Research Applications

  • Pharmaceutical Applications

    • Oxadiazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them important in the development of new drugs .
    • They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
    • For example, the nitrofuran derivative (Furamizole) which consists of a 1,3,4-oxadiazole ring has strong antibacterial activity .
    • Oxadiazoles have also been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
  • Energetic Materials

    • Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring were synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole .
  • Material Science

    • Oxadiazoles are of considerable importance in different fields such as material science due to their unique properties .
    • The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
  • Anticancer Applications

    • Oxadiazole derivatives have been synthesized and evaluated for their anticancer properties .
    • The results indicated that most of the synthesized compounds have proper selectivity against cancer cell lines .
  • Vasodilator Applications

    • Oxadiazoles have been used in medicinal applications as vasodilators .
    • These compounds have been shown to help relax and widen blood vessels, improving blood flow .
  • Anticonvulsant Applications

    • Oxadiazoles have also been used as anticonvulsants .
    • These compounds can help prevent or reduce the severity of epileptic seizures .

Future Directions

Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . Therefore, the future research directions could involve further exploration of these properties, optimization of their synthesis, and investigation of their potential applications in medicine .

properties

IUPAC Name

1-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-13-8-9-14(24)22(13)20-16-12(7-4-10-18-16)17-19-15(21-25-17)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPULRABDAKTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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